molecular formula C6H10N2O5 B1360100 Glycyl-L-aspartic acid CAS No. 4685-12-5

Glycyl-L-aspartic acid

Katalognummer B1360100
CAS-Nummer: 4685-12-5
Molekulargewicht: 190.15 g/mol
InChI-Schlüssel: SCCPDJAQCXWPTF-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-aspartic acid is a dipeptide formed from glycyl and L-aspartic acid residues . It is used in the preparation of environmentally benign CO2-based copolymers . The structure of Glycyl-L-aspartic acid is also available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

A novel RGD peptide grafted poly(ethylene glycol)-b-poly(L-lactide)-b-poly(L-glutamic acid) (PEG-PLA-PGL/RGD) was synthesized in four steps . The synthesis involved preparing diblock copolymer PEG-PLA-OH and converting its -OH end group into -NH(2) to obtain PEG-PLA-NH(2), preparing triblock copolymer PEG-PLA-PBGL by ring-opening polymerization of NCA derived from benzyl glutamate with diblock copolymer PEG-PLA-NH(2) as macroinitiator, removing the protective benzyl groups by catalytic hydrogenation of PEG-PLA-PBGL to obtain PEG-PLA-PGL, and reacting RGD (arginine-glycine-(aspartic amide)) with the carboxyl groups of the PEG-PLA-PGL .


Molecular Structure Analysis

The molecular structure of Glycyl-L-aspartic acid has been determined by means of three-dimensional counter X-ray data . The crystal structure of the acidic dipeptide glycyl-L-aspartic acid dihydrate, Gly-L-Asp X 2H2O, has also been determined .


Chemical Reactions Analysis

Protolytic equilibria in glycyl-L-aspartic acid solutions were studied via potentiometric titration at 298.15 K and ionic strengths of 0.1, 0.3, 0.5, 1.0, and 1.5 mol/L .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glycyl-L-aspartic acid include its structure, chemical names, and classification . It has been studied via potentiometric titration at 298.15 K and ionic strengths of 0.1, 0.3, 0.5, 1.0, and 1.5 mol/L .

Wissenschaftliche Forschungsanwendungen

Methods of Application

The study was conducted using potentiometric titration at 298.15 K and ionic strengths of 0.1, 0.3, 0.5, 1.0, and 1.5 mol/L. Potassium nitrate was used as the background electrolyte. An exact volume of the dipeptide solution was placed in a thermostatted potentiometric cell .

Results or Outcomes

The study determined the stepwise dissociation constants of glycyl-L-aspartic acid at various ionic strengths. The obtained data were extrapolated to zero ionic strength according to an equation with one individual parameter, and the values of the thermodynamic dissociation constants were calculated .

2. Antimicrobial, Antibiofilm, and Anticancer Potentials of Glycyl-L-Aspartic Acid

Methods of Application

The antimicrobial tests and biofilm inhibitory effects were assessed using the Broth Dilution and Crystal Violet Binding assays. The cytotoxic effects of dipeptides on HeLa cell viability were measured using the MTT assay .

Results or Outcomes

The study found that Glycyl-L-Aspartic acid exhibited antimicrobial activity against several clinical isolates, with the highest inhibition observed against Staphylococcus epidermidis W17. It also showed that HeLa cell viability decreases with increasing concentration of Glycyl-L-Aspartic acid .

3. Aspartic Acid in Health and Disease

Summary of Application

Methods of Application: The study involved a comprehensive review of the literature on aspartic acid, focusing on its synthesis, metabolism, and role in various physiological processes .

Results or Outcomes

The study found that aspartic acid plays a crucial role in urea synthesis, purine-nucleotide cycle, malate–aspartate shuttle, gluconeogenesis, and neurotransmission. It also found that aspartic acid is involved in the pathogenesis of psychiatric and neurologic disorders and alterations in branched-chain amino acid levels in diabetes and hyperammonemia .

4. Dual-Crosslinked Alginate-Based Hydrogels

Summary of Application

This research focused on the development of dual-crosslinked alginate-based hydrogels using Glycyl-L-aspartic acid. The aim was to create hydrogels with improved mechanical properties for various applications, including drug delivery and tissue engineering .

Methods of Application

The study involved the synthesis of alginate-based hydrogels using Glycyl-L-aspartic acid as a crosslinking agent. The hydrogels were then characterized using various techniques to evaluate their mechanical properties .

Results or Outcomes

The study found that the dual-crosslinked alginate-based hydrogels exhibited improved mechanical properties compared to conventional alginate hydrogels. This makes them suitable for various applications, including drug delivery and tissue engineering .

5. Efficient Detection of L-Aspartic Acid and L-Glutamic Acid

Methods of Application: The study involved the synthesis of fluorescent microparticles and their use in the detection of L-glutamic acid and L-aspartic acid .

Results or Outcomes: The study found that the developed method could efficiently detect L-glutamic acid and L-aspartic acid .

6. Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid

Summary of Application

This research aimed to review the role of aspartic acid, including Glycyl-L-aspartic acid, in health and disease. The study was motivated by the need to understand the metabolic pathways and physiological roles of aspartic acid .

Methods of Application: The study involved a comprehensive review of the literature on aspartic acid, focusing on its synthesis, metabolism, and role in various physiological processes .

Results or Outcomes

The study found that aspartic acid plays a crucial role in urea synthesis, purine-nucleotide cycle, malate–aspartate shuttle, gluconeogenesis, and neurotransmission. It also found that aspartic acid is involved in the pathogenesis of psychiatric and neurologic disorders and alterations in branched-chain amino acid levels in diabetes and hyperammonemia .

Safety And Hazards

Glycyl-L-aspartic acid should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn .

Eigenschaften

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPDJAQCXWPTF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name Glycylaspartic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14446
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Glycyl-L-aspartic acid

CAS RN

4685-12-5
Record name Glycyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4685-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylaspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-glycyl-L-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-L-aspartic acid
Reactant of Route 2
Reactant of Route 2
Glycyl-L-aspartic acid
Reactant of Route 3
Reactant of Route 3
Glycyl-L-aspartic acid
Reactant of Route 4
Reactant of Route 4
Glycyl-L-aspartic acid
Reactant of Route 5
Reactant of Route 5
Glycyl-L-aspartic acid
Reactant of Route 6
Reactant of Route 6
Glycyl-L-aspartic acid

Citations

For This Compound
1,340
Citations
DS EGGLESTON, DJ HODGSON - International Journal of …, 1982 - Wiley Online Library
… We here report the structure and conformation of glycyl-l-aspartic acid dihydrate, Gly-L-Asp. 2H20, and compare these features with those of the other acidic dipeptides. …
Number of citations: 14 onlinelibrary.wiley.com
JC Pessoa, T Gajda, RD Gillard, T Kiss… - Journal of the …, 1998 - pubs.rsc.org
The equilibria in the systems VO2+ + L (L = Gly-L-Asp, L-Asp-Gly, N-acetyl-L-aspartic acid or succinic acid) have been studied at 25 C and 0.2 mol dm3 K(Cl) medium by a combination …
Number of citations: 29 pubs.rsc.org
SN Gridchin, NV Chernyavskaya… - Russian Journal of …, 2020 - Springer
… In this work, our object of study is glycyl-L-aspartic acid (H 2 L… in solutions of glycyl-L-aspartic acid at several values of ionic … Protolytic equilibria in glycyl-L-aspartic acid solutions were …
Number of citations: 4 link.springer.com
H Kozlowski - Inorganica Chimica Acta, 1977 - Elsevier
The Pd(II) dipeptide complex forms the mono- and dimeric species with adenosine and ATP. At higher pH the Pd(II) favours the N1 over N7 coordination in nucleoside and nucleotide …
Number of citations: 16 www.sciencedirect.com
H Kozłowski, B Je - Journal of Inorganic and Nuclear Chemistry, 1977 - Elsevier
… Abstraet--NMR spectra of glycyl-L-aspartic acid interacting … In the glycyl-L-aspartic acid molecule the disappeared when … be noted that the glycyl-L-aspartic acid is an residues coordinate …
Number of citations: 2 www.sciencedirect.com
H Kozo̵wski, B Jeźowska-Trzebiatowska - Chemical Physics Letters, 1976 - Elsevier
… The PhfR technique has been used to establish the coordinations in 1 : 1 and 1 : 2 Pd(I1) to glycyl-L-aspartic acid complexes In the 1 : 1 complex both nitrogens and the a-carboxyl …
Number of citations: 3 www.sciencedirect.com
R Chitra, V Thiruvenkatam, RR Choudhury… - … Section C: Crystal …, 2007 - scripts.iucr.org
… The title bis(glycyl-L-aspartic acid) oxalate complex {… The asymmetric unit consists of two glycyl-L-aspartic acid … as is also the case with the glycyl-L-aspartic acid dihydrate molecule. The …
Number of citations: 5 scripts.iucr.org
A Miller, A Neidle, H Waelsch - Archives of Biochemistry and Biophysics, 1955 - Elsevier
… L-Aspartylglycine and glycyl-L-aspartic acid at high concentrations are superior to n-aspartic acid as a source of the dicarboxylic acid. The glycine peptides serve as better sources of …
Number of citations: 18 www.sciencedirect.com
CC Young, P Kämpfer, WM Chen… - … of systematic and …, 2007 - microbiologyresearch.org
… The organism utilized glucose, maltose, gentiobiose, melibiose and turanose and only a few organic acids (acetate, propionate) and amino acids (l-alanyl glycine, glycyl l-aspartic acid …
Number of citations: 58 www.microbiologyresearch.org
C Rhee - Journal of the Korean Chemical Society, 1977 - koreascience.kr
… for C^H protons vary with pH in glycyl-L-aspartic acid solu tions in the pH range of 4~12. The … dipeptide solutions and the changes in rotamer population with pH in glycyl-Laspartic acid. …
Number of citations: 0 koreascience.kr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.